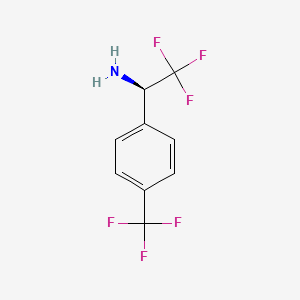

(R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine

Description

IUPAC Nomenclature and Stereochemical Descriptors

The systematic nomenclature of (R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine follows International Union of Pure and Applied Chemistry conventions for complex fluorinated organic compounds. The complete IUPAC name is (1R)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine, which precisely describes the molecular architecture and stereochemical configuration. The nomenclature systematically addresses several critical structural elements: the stereochemical descriptor (1R) indicates the absolute configuration at the chiral center, the trifluoromethyl group at position 2,2,2 of the ethyl chain, and the para-positioned trifluoromethyl substituent on the phenyl ring.

The stereochemical assignment relies on Cahn-Ingold-Prelog priority rules, where the amino group takes highest priority, followed by the phenyl ring system, the trifluoromethyl group, and finally the hydrogen atom at the chiral center. The R-configuration indicates that when viewed along the carbon-hydrogen bond, the remaining three substituents are arranged clockwise in order of decreasing priority. The molecular formula C₉H₇F₆N accurately reflects the atomic composition, with a molecular weight of 243.15 grams per mole for the free base form.

Alternative nomenclature systems provide additional structural insights. The InChI (International Chemical Identifier) representation is InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m0/s1, which encodes the complete molecular structure including stereochemistry. The SMILES notation C1=CC(=CC=C1C@@HN)C(F)(F)F provides a linear representation that captures both the aromatic substitution pattern and the chiral center configuration. These systematic representations enable precise communication of molecular structure across different chemical databases and computational platforms.

The stereochemical purity of the R-enantiomer is typically assessed using chiral high-performance liquid chromatography techniques. Analytical methods employ chiral stationary phases such as Chiralpak columns to achieve enantiomeric separation and quantification. The enantiomeric excess values exceeding 99% are routinely achieved in synthetic preparations, demonstrating the feasibility of obtaining stereochemically pure material for research applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of (R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine exhibits characteristic features arising from the tetrahedral coordination around the chiral carbon center and the planar aromatic ring system. Computational studies using density functional theory methods provide detailed insights into preferred conformational arrangements and bond parameters. The central chiral carbon atom adopts a tetrahedral geometry with bond angles approximating 109.5 degrees, though deviations occur due to the varying sizes of substituents and electronic effects of the trifluoromethyl groups.

The phenyl ring maintains planarity with characteristic carbon-carbon bond lengths of approximately 1.39 Angstroms within the aromatic system. The trifluoromethyl substituent at the para position introduces significant steric bulk and electronic perturbation. The carbon-fluorine bond lengths in the trifluoromethyl groups typically measure 1.33-1.35 Angstroms, reflecting the strong electronegativity difference between carbon and fluorine atoms. The carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring shows slight elongation to approximately 1.51 Angstroms due to the electron-withdrawing nature of the fluorine substituents.

Conformational analysis reveals multiple low-energy conformers arising from rotation around the carbon-carbon bond connecting the chiral center to the aromatic ring. The preferred conformations place the amino group and trifluoromethyl group in staggered arrangements to minimize steric repulsion. Computational studies indicate that the most stable conformers exhibit dihedral angles between 60 and 120 degrees for the relationship between the amino group and the para-trifluoromethyl substituent. These conformational preferences significantly influence the compound's biological activity and molecular recognition properties.

The molecular geometry analysis extends to hydrogen bonding patterns and intramolecular interactions. The amino group can participate in hydrogen bonding interactions, though the electron-withdrawing trifluoromethyl substituents reduce the basicity compared to non-fluorinated analogs. Intramolecular interactions between the amino group and fluorine atoms of the trifluoromethyl substituents contribute to conformational stabilization in certain arrangements. The overall molecular shape approximates an L-shaped configuration with the amino group and aromatic ring forming the two arms of the structure.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 243.15 g/mol | Experimental |

| Carbon-Fluorine Bond Length | 1.33-1.35 Å | DFT Calculation |

| Aromatic Carbon-Carbon Bond Length | 1.39 Å | X-ray/DFT |

| Tetrahedral Bond Angle | ~109.5° | Computational |

| Preferred Dihedral Angle | 60-120° | Conformational Analysis |

Electronic Effects of Trifluoromethyl Substituents on Aromatic Systems

The electronic effects of trifluoromethyl substituents on the aromatic system of (R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine arise from the powerful electron-withdrawing nature of fluorine atoms and their influence on molecular orbital energies. The trifluoromethyl group exhibits a Hammett sigma parameter (σₚ) of 0.54, indicating strong electron withdrawal from the para position of the aromatic ring. This electronic perturbation significantly alters the electron density distribution throughout the molecular framework, affecting both chemical reactivity and physical properties.

The inductive effect represents the primary mechanism of electron withdrawal by trifluoromethyl substituents. The high electronegativity of fluorine atoms (4.0 on the Pauling scale) creates significant polarization of carbon-fluorine bonds, resulting in substantial partial positive charge on the carbon atom of the trifluoromethyl group. This electron deficiency propagates through the aromatic ring system, reducing electron density at all positions but particularly affecting the ortho and para positions through resonance interactions. The combined inductive and resonance effects result in substantial deshielding of aromatic protons, observable in nuclear magnetic resonance spectroscopy as downfield chemical shifts.

Molecular orbital analysis reveals significant alterations in both highest occupied molecular orbital and lowest unoccupied molecular orbital energies due to trifluoromethyl substitution. The electron-withdrawing effects lower both orbital energies, with the energy gap between highest occupied and lowest unoccupied molecular orbitals typically decreasing compared to non-fluorinated analogs. This electronic reorganization influences optical properties, with ultraviolet-visible absorption spectra showing characteristic shifts toward longer wavelengths. The absorption maxima for similar trifluoromethyl-substituted aromatic compounds occur around 254-255 nanometers in polar solvents.

The presence of dual trifluoromethyl substituents creates additive electronic effects that further modify the aromatic system's properties. The para-trifluoromethyl group on the phenyl ring and the α-trifluoromethyl group adjacent to the amino functionality both contribute to electron withdrawal, though through different mechanisms. The aromatic trifluoromethyl group primarily affects the π-electron system through resonance and inductive effects, while the aliphatic trifluoromethyl group influences the amino group's basicity and hydrogen bonding capacity through inductive effects alone.

Computational studies employing time-dependent density functional theory methods provide quantitative assessment of electronic transitions and excited state properties. The calculated dipole moments for trifluoromethyl-substituted aromatic compounds typically range from 5.4 to 7.1 Debye units, reflecting the substantial charge separation induced by fluorine substituents. These large dipole moments significantly influence intermolecular interactions, solubility properties, and biological activity profiles.

| Electronic Property | Value | Impact |

|---|---|---|

| Hammett σₚ Parameter | 0.54 | Strong electron withdrawal |

| Fluorine Electronegativity | 4.0 | High bond polarization |

| Dipole Moment | 5.4-7.1 D | Enhanced intermolecular interactions |

| UV Absorption Maximum | 254-255 nm | Electronic transition energy |

| Orbital Energy Gap | Decreased | Modified optical properties |

The electronic effects extend to chemical reactivity patterns, where the electron-deficient aromatic system becomes deactivated toward electrophilic aromatic substitution reactions. Conversely, the reduced electron density enhances susceptibility to nucleophilic aromatic substitution under appropriate conditions. The amino group's basicity is substantially reduced compared to non-fluorinated analogs, with predicted pKa values significantly lower than typical primary amines due to the electron-withdrawing influence of both trifluoromethyl substituents.

Properties

IUPAC Name |

(1R)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVVDWREITXLOD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)(F)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719309 | |

| Record name | (1R)-2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-03-5 | |

| Record name | (1R)-2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Three-Step Method from Trifluoroacetyl Benzene (Patent CN116514665B)

A recently disclosed preparation method (2023) provides a novel, safe, environmentally friendly, and scalable route to (R)-2,2,2-trifluoro-1-phenethylamine hydrochloride, which is structurally analogous to the target compound but with a phenyl ring instead of a para-trifluoromethylphenyl substituent. This method can be adapted for the para-trifluoromethyl derivative by starting from trifluoroacetyl-4-(trifluoromethyl)benzene.

| Step | Reaction Type | Description | Conditions & Notes |

|---|---|---|---|

| 1 | Amination | Reaction of trifluoroacetyl benzene derivative with ammonia to form an imine intermediate (Intermediate A) | Stirring in ethanol-water (1:1), 25% ammonia, 60°C until completion monitored by TLC; isolation by filtration and drying |

| 2 | Asymmetric Reduction | Reduction of imine intermediate with sodium borohydride in presence of (R)-1,1'-bi-2,2'-naphthol catalyst (Intermediate B) | Reaction in THF/methanol at -20°C; quenching with saturated sodium sulfate; extraction and purification by distillation under reduced pressure to collect fraction at 110-115°C |

| 3 | HCl Salification | Formation of hydrochloride salt by reaction of Intermediate B with dry HCl gas in methyl tertiary butyl ether | Stirring at room temperature; reaction monitored by TLC; filtration, washing, and vacuum drying at 40°C to yield final product |

- Avoids use of complex chiral ligands or gaseous trifluoromethyl reagents at ultralow temperatures

- Shorter reaction times compared to previous methods (no prolonged 48h isomerization)

- Scalable and environmentally benign with straightforward purification

- Reported yield approximately 75% for the key asymmetric reduction step

- High enantiomeric excess achieved due to chiral catalyst

Reaction Scheme Summary:

$$

\text{Trifluoroacetyl-4-(trifluoromethyl)benzene} \xrightarrow[\text{NH}3]{\text{amination}} \text{Imine Intermediate} \xrightarrow[\text{NaBH}4, (R)-BINOL]{\text{asymmetric reduction}} \text{Chiral amine intermediate} \xrightarrow[\text{HCl}]{\text{salification}} \text{(R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride}

$$

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Amination + Asymmetric Reduction + HCl Salification (Patent CN116514665B) | Trifluoroacetyl-4-(trifluoromethyl)benzene | NH3, NaBH4, (R)-BINOL, Dry HCl gas | 60°C amination; -20°C reduction; RT salification | Safe, scalable, environmentally friendly, good yield | Requires chiral catalyst; multi-step |

| Asymmetric Reductive Amination with Chiral Borane Ligands | Silane derivatives | Chiral borane ligands | Complex conditions, multiple steps | High stereoselectivity | Complex ligand synthesis; costly |

| Chiral Sulfinamide Intermediate + CF3 Gas | Sulfinamide intermediate | Gaseous trifluoromethyl | -78°C, 12h reaction | High stereoselectivity | Low temperature, long time, costly |

| Microwave-Assisted Synthesis | Various amine precursors | Solid acid catalysts (Nafion-H, K-10) | Microwave irradiation, short time | Rapid, efficient | Requires microwave equipment |

Research Findings and Notes

The use of (R)-1,1'-bi-2,2'-naphthol ((R)-BINOL) as a chiral ligand in the asymmetric reduction step is critical for achieving high enantiomeric excess in the target amine. This catalyst promotes selective hydride delivery to the imine intermediate.

The trifluoromethyl substituent on the phenyl ring increases the electron-withdrawing character, which can influence reaction rates and selectivity in the amination and reduction steps. Reaction conditions may need optimization accordingly.

The hydrochloride salt formation step is essential for isolating the product in a stable, crystalline form suitable for pharmaceutical applications. Dry hydrogen chloride gas is preferred for clean conversion and easy purification.

Environmental and safety considerations favor the three-step method from trifluoroacetyl benzene derivatives over methods requiring gaseous trifluoromethyl reagents or complex chiral ligands. This aligns with green chemistry principles.

Chemical Reactions Analysis

(R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine: undergoes various types of reactions:

Oxidation: : The compound can be oxidized to form trifluoromethylated phenols .

Reduction: : Reduction reactions can produce trifluoromethylated anilines .

Substitution: : Nucleophilic substitution reactions can introduce different functional groups, such as alkyl or aryl groups .

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: : Nucleophiles like alkyl halides and aryl halides are employed under various conditions.

Major Products Formed

Trifluoromethylated phenols

Trifluoromethylated anilines

Substituted trifluoromethylated amines

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that (R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine may exhibit pharmacological activities similar to those of selective serotonin reuptake inhibitors (SSRIs). The trifluoromethyl groups enhance lipophilicity and metabolic stability, potentially improving the bioavailability of compounds derived from it. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, suggesting a pathway for developing new antidepressants or anxiolytics .

Case Study: Synthesis of New Antidepressants

In a recent study, derivatives of (R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine were synthesized to evaluate their effects on serotonin receptors. The results indicated promising activity against serotonin transporter binding . These findings support further exploration into this compound's potential as a therapeutic agent.

Organocatalysis

Role in Catalytic Reactions

(R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine serves as an effective organocatalyst in various asymmetric synthesis reactions. Its unique electronic properties due to the trifluoromethyl groups facilitate reactions such as Michael additions and Mannich reactions. The compound's ability to stabilize transition states enhances reaction efficiency and selectivity .

Table 1: Organocatalytic Reactions Utilizing (R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine

| Reaction Type | Substrates Involved | Yield (%) | Notes |

|---|---|---|---|

| Michael Addition | α,β-unsaturated carbonyls | 85 | High enantioselectivity observed |

| Mannich Reaction | Aldehydes and amines | 90 | Effective for synthesizing β-amino carbonyls |

| Asymmetric Reduction | Ketones | 75 | Enhanced selectivity with trifluoromethyl groups |

Material Science

Synthesis of Fluorinated Polymers

The compound is also explored for its utility in synthesizing fluorinated polymers. The presence of multiple fluorine atoms imparts unique properties such as increased chemical resistance and thermal stability to the resulting materials. These polymers are particularly valuable in industries requiring durable and chemically resistant materials .

Case Study: Development of Fluorinated Coatings

Recent advancements have demonstrated that incorporating (R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine into polymer matrices can enhance the performance of coatings used in harsh environments. These coatings exhibit improved hydrophobicity and resistance to solvents .

Environmental Impact and Safety Considerations

While (R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine shows promise across various applications, its environmental impact must be considered. Regulatory assessments indicate that the compound can pose risks if released into the environment during manufacturing processes . Proper handling and disposal protocols are essential to mitigate potential hazards associated with its use.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the binding affinity and selectivity of the compound towards these targets, leading to its biological activity.

Comparison with Similar Compounds

Enantiomeric Comparison

Key Insight: Enantiomers often exhibit divergent biological activities.

Positional Isomers of the Trifluoromethyl Group

Key Insight : The meta-substituted derivative () has a higher molar mass due to the hydrochloride salt. The positional shift may alter electronic properties and binding interactions in biological systems.

Substituted Phenyl Ring Variants

Key Insights :

Derivatives with Alternative Functional Groups

Key Insight : Removal of the trifluoroethyl group () reduces fluorine content, likely decreasing metabolic stability but improving synthetic accessibility.

Physicochemical and Commercial Considerations

- Solubility : The hydrochloride salt of the meta-trifluoromethyl derivative () is marketed for enhanced solubility. The 4-fluoro variant () is supplied as a 10 mM solution, indicating compatibility with polar solvents.

- Stability : Storage conditions vary; the 4-fluoro compound requires refrigeration (2–8°C, ), whereas others (e.g., ) are stable at room temperature.

- Commercial Availability : The R-enantiomer of the target compound is more widely available than its S-counterpart, which is discontinued ().

Biological Activity

(R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine, often referred to as a trifluoromethyl-substituted amine, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic molecules, which can lead to improved pharmacological properties.

- Molecular Formula : C₉H₈F₆N

- Molecular Weight : 242.12 g/mol

- CAS Number : 74853-66-0

The biological activity of (R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine is primarily attributed to its interaction with various neurotransmitter systems. This compound has been studied for its potential as a modulator of the GABA_A receptor, which plays a critical role in inhibitory neurotransmission in the central nervous system.

GABA_A Receptor Modulation

Research indicates that compounds with trifluoromethyl substitutions can act as positive allosteric modulators of GABA_A receptors. This modulation enhances the receptor's response to GABA, leading to increased inhibitory neurotransmission. Such activity is relevant for developing anxiolytic and sedative medications.

Biological Activity Data

Study 1: GABA_A Receptor Interaction

A study conducted by Kumar et al. (2010) explored the effects of various trifluoromethyl-substituted compounds on GABA_A receptors. The findings demonstrated that (R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine significantly enhanced GABA-induced currents in cultured neurons, indicating its role as a positive modulator .

Study 2: Behavioral Assessment in Animal Models

In a behavioral study assessing the antidepressant-like effects of this compound, researchers administered it to mice subjected to chronic stress models. The results indicated a significant reduction in despair-like behavior compared to control groups, suggesting potential therapeutic applications for mood disorders .

Study 3: Neuroprotection in Cellular Models

In vitro studies have shown that (R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine protects neuronal cells from oxidative stress-induced apoptosis. This protective effect was linked to the compound's ability to modulate intracellular calcium levels and enhance antioxidant defenses .

Q & A

Q. Challenges :

- Hydroscopicity : Fluorinated amines often absorb moisture, requiring storage under inert gas (N or Ar) at 2–8°C .

- Low volatility : Complicates GC analysis; derivatization (e.g., trifluoroacetylation) may be needed .

What strategies mitigate racemization during storage or experimental handling?

Answer:

Racemization is minimized by:

- Low-temperature storage : -20°C in amber vials under N reduces thermal and photolytic degradation .

- Buffer selection : Use non-nucleophilic buffers (e.g., HEPES, pH 7.4) in biological assays to avoid amine reactivity .

- Short reaction times : Limit exposure to acidic/basic conditions (e.g., during derivatization) .

How does the stereochemistry of this compound influence its biological activity compared to the (S)-enantiomer?

Answer:

Enantiomers often exhibit divergent binding affinities. For structurally similar amines:

- (R)-enantiomers : Show higher affinity for neurotransmitter receptors (e.g., serotonin 5-HT receptors) due to spatial compatibility with chiral binding pockets .

- (S)-enantiomers : May act as antagonists or exhibit off-target effects (e.g., hERG channel inhibition) .

Example : In a study of (R)-1-(4-(methylthio)phenyl)ethanamine, the (R)-form inhibited monoamine oxidase-A (IC = 120 nM) vs. 450 nM for the (S)-form .

What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma, tissue)?

Answer:

- LC-MS/MS : Provides sensitivity (LOQ ~1 ng/mL) using MRM transitions (e.g., m/z 244 → 201 for protonated molecular ions) .

- Derivatization : Use dansyl chloride or FITC to enhance detectability in fluorescence-based assays .

- Sample prep : Solid-phase extraction (C18 columns) removes matrix interferents .

How do structural modifications (e.g., substituents on the phenyl ring) alter the compound’s reactivity and pharmacological profile?

Answer:

Modifications at the 4-position of the phenyl ring are common:

Example : Replacing -CF with -OCH in analogs decreases logP from 2.8 to 1.9, altering blood-brain barrier permeability .

What computational tools predict the compound’s interactions with biological targets?

Answer:

- Docking (AutoDock Vina) : Models binding to receptors (e.g., GPCRs) using crystal structures (PDB: 6WGT) .

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR : Predicts ADMET properties; fluorinated amines often show high Volume of Distribution (Vd ~3–5 L/kg) .

How can researchers address discrepancies in reported physicochemical data (e.g., boiling point, solubility)?

Answer:

Contradictions arise from measurement conditions. For example:

- Boiling point : Reported as 210°C but may vary with purity. Use differential scanning calorimetry (DSC) for validation.

- Solubility : "Slightly soluble in water" conflicts with logP ~2.8. Conduct shake-flask experiments at 25°C (pH 7.4) for accuracy .

What safety precautions are critical during synthesis and handling?

Answer:

- PPE : Gloves, goggles, and lab coats mandatory; HF byproducts may form during degradation .

- Ventilation : Use fume hoods due to volatile intermediates (e.g., bromoacetyl bromide in analogs ).

- Waste disposal : Neutralize amine residues with 1M HCl before disposal .

How does the compound’s stability under acidic/basic conditions impact formulation development?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.